Budlein B

Description

Contextualization of Sesquiterpene Lactones in Chemical Biology and Natural Product Discovery

Sesquiterpene lactones (SLs) represent a vast and structurally diverse class of secondary metabolites, predominantly found in plants, particularly within the Asteraceae family, though they are also present in other plant families such chemsrc.comuni.lupharmaffiliates.comuminho.ptuel.brredalyc.orgjst.go.jpontosight.ai. These compounds are characterized by a 15-carbon skeleton, derived from three isoprene (B109036) units, and a distinctive fused α-methylene-γ-lactone ring chemsrc.compharmaffiliates.comuel.brredalyc.org. This α-methylene-γ-lactone moiety is critical to their biological activity, often acting as an alkylating center that can react with nucleophilic groups, such as thiol groups in proteins, through Michael addition chemsrc.compharmaffiliates.comuminho.ptchembk.com.

The significance of sesquiterpene lactones in chemical biology and natural product discovery stems from their wide array of observed biological activities. These include anti-inflammatory, antitumor (cytotoxic), antimalarial, antimicrobial, antioxidant, neuroprotective, hepatoprotective, immunomodulatory, antiviral, and antiparasitic properties chemsrc.comuni.lupharmaffiliates.comuminho.ptuel.brredalyc.orgjst.go.jpchembk.comscielo.br. Their diverse pharmacological profiles have positioned many SLs as promising scaffolds for drug discovery, with some notable examples like artemisinin (B1665778) and parthenolide (B1678480) already utilized in medicine or undergoing clinical trials chemsrc.comuni.lupharmaffiliates.comredalyc.orgjst.go.jpontosight.ai.

Historical Trajectories of Research on Budlein B and Structurally Related Compounds

This compound is classified as a germacranolide-type sesquiterpene lactone. Its initial isolation, alongside the structurally related compound Budlein A, was reported in 1976 from Viguiera buddleiaeformis, a plant species now also known as Aldama buddlejiformis. Further chemical studies have indicated that this compound can serve as a biogenetic precursor to other natural products, such as Hypargyrin A.

Research into compounds structurally related to this compound, particularly Budlein A, has been extensive and has revealed a range of biological properties. Budlein A, for instance, has demonstrated potent anti-inflammatory and antinociceptive effects in various experimental models. Its mechanism of action often involves the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, a key regulator of inflammatory responses, by reducing the production of pro-inflammatory cytokines like TNF-α and IL-1β. Budlein A has also been shown to modulate immune cell activity, inhibiting neutrophil activation and inducing apoptosis in these cells, while not affecting lymphocyte viability. Furthermore, Budlein A methylacrylate, a derivative, has exhibited anti-triple-negative breast cancer activity by co-inhibiting IκBα kinase subunit β (IKKβ) and exportin-1 (XPO-1). These findings on Budlein A provide context for the potential biological relevance of its structural analog, this compound.

Foundational Significance of Comprehensive Academic Inquiry into this compound's Biological Actions

The comprehensive academic inquiry into the biological actions of this compound holds significant foundational importance within natural product chemistry and chemical biology. Given the broad spectrum of biological activities exhibited by sesquiterpene lactones as a class, and the promising therapeutic potential demonstrated by structurally similar compounds like Budlein A, a detailed investigation into this compound is crucial chemsrc.comuni.lupharmaffiliates.comuel.brredalyc.orgjst.go.jp.

Understanding the specific mechanisms by which this compound interacts with biological systems can contribute to the discovery and development of novel therapeutic agents, particularly in areas such as inflammation and cancer, where many SLs have shown efficacy chemsrc.comredalyc.orgjst.go.jpchembk.com. Such research also aids in establishing precise structure-activity relationships, which are indispensable for the rational design and optimization of new drug candidates derived from natural sources chemsrc.compharmaffiliates.comjst.go.jpchembk.com. Therefore, a thorough academic exploration of this compound’s biological profile is vital for advancing our knowledge of natural products and their potential applications in medicine.

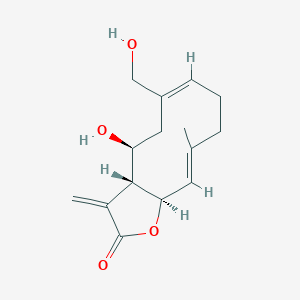

Structure

3D Structure

Properties

Molecular Formula |

C15H20O4 |

|---|---|

Molecular Weight |

264.32 g/mol |

IUPAC Name |

(3aR,4S,6E,10E,11aR)-4-hydroxy-6-(hydroxymethyl)-10-methyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one |

InChI |

InChI=1S/C15H20O4/c1-9-4-3-5-11(8-16)7-12(17)14-10(2)15(18)19-13(14)6-9/h5-6,12-14,16-17H,2-4,7-8H2,1H3/b9-6+,11-5+/t12-,13+,14+/m0/s1 |

InChI Key |

IAYQFYAFBVYKJZ-MZFVZPGVSA-N |

Isomeric SMILES |

C/C/1=C\[C@@H]2[C@@H]([C@H](C/C(=C\CC1)/CO)O)C(=C)C(=O)O2 |

Canonical SMILES |

CC1=CC2C(C(CC(=CCC1)CO)O)C(=C)C(=O)O2 |

Origin of Product |

United States |

Detailed Research Findings on Budlein B

Botanical Sources and Phytochemical Context of this compound

This compound is classified as a germacrolide, a type of sesquiterpene lactone researchgate.netuel.br. Sesquiterpene lactones are prominent secondary metabolites within the Asteraceae family, often serving as chemotaxonomic markers researchgate.netuel.br.

Research has identified this compound in several botanical sources:

Viguiera buddleiaeformis nih.govuni.lu

Inula britannica (specifically its flowers) americanlaboratory.comcountercurrent.cn

Eupatorium chinense dntb.gov.ua

Magnolia insignis (from its leaves)

These findings underscore the diverse plant genera that synthesize this compound.

Table 1: Botanical Sources of this compound

| Botanical Source | Plant Part (if specified) | Reference |

| Viguiera buddleiaeformis | Not specified | nih.govuni.lu |

| Inula britannica | Flowers | americanlaboratory.comcountercurrent.cn |

| Eupatorium chinense | Whole plant | dntb.gov.ua |

| Magnolia insignis | Leaves |

Advanced Chromatographic Techniques in the Isolation and Purification of this compound for Research

The isolation and purification of this compound from complex biological extracts typically involve a combination of chromatographic techniques. Initial purification often employs column chromatography, utilizing stationary phases such as silica (B1680970) gel or reversed-phase (C18) materials. Elution is commonly achieved with solvent gradients, including methanol-water (e.g., 55:45) or acetonitrile-water (e.g., 65:35). Fractions obtained are then analyzed using thin-layer chromatography (TLC) with specific spray reagents, such as vanillin-sulfuric acid, to detect sesquiterpene lactones. High-performance liquid chromatography (HPLC) with UV detection is the gold standard for purity assessment, with a purity threshold of ≥95% often mandated for pharmacological studies.

Preparative liquid chromatography (Prep-LC) is a crucial technique for obtaining this compound in quantities suitable for research. For instance, in the isolation of this compound from Inula britannica, a subfraction (F3-3-4) was further purified using preparative HPLC. This purification step utilized a mobile phase of 35% acetonitrile (B52724) in water, yielding 6.7 mg of this compound from a larger initial fraction countercurrent.cn. This highlights the utility of Prep-LC in achieving high purity from semi-purified extracts.

Countercurrent chromatography (CCC) is a liquid-liquid chromatographic technique that operates without a solid stationary phase, relying instead on two immiscible liquid phases nih.gov. This characteristic makes CCC particularly advantageous for the separation of natural products, as it minimizes irreversible adsorption and sample denaturation nih.gov. While CCC is a recognized and effective method for purifying complex mixtures of natural compounds, including sesquiterpene lactones nih.govamericanlaboratory.com, specific applications detailing the use of countercurrent chromatography for the isolation of this compound were not explicitly found in the provided search results.

Optimization of Extraction Protocols for Maximizing this compound Yield from Biological Matrices

Optimizing extraction protocols is fundamental to maximizing the yield of this compound from its botanical sources. The choice of solvent and extraction method significantly influences the efficiency of the process.

Solvent Selection: Polar solvents, such as ethanol (B145695) (70–95%) or methanol, are commonly employed for the extraction of sesquiterpene lactones due to their efficacy in dissolving these compounds. Ethanol is often preferred in industrial settings due to its lower toxicity and cost-effectiveness compared to methanol.

Extraction Methods: Maceration and Soxhlet extraction are two widely used techniques. Soxhlet extraction generally offers higher efficiency compared to maceration. For example, a study reported a yield of 500 mg of crude Budlein A (a closely related furanoheliangolide) from 1 kg of dried Viguiera robusta plant material using ethanol under reflux conditions. The resulting extract is then concentrated under reduced pressure to yield a viscous residue, which undergoes further purification.

A detailed extraction protocol for compounds, including this compound, from the dried flowers of Inula britannica involved extraction with 95% aqueous ethanol (3 × 200 L) for 12 hours at reflux countercurrent.cn. The combined extracts were concentrated under reduced pressure, dissolved in water, and then successively partitioned with petroleum ether, dichloromethane (B109758) (CH2Cl2), and ethyl acetate (B1210297) countercurrent.cn. The ethyl acetate-soluble fraction was subsequently subjected to silica gel column chromatography for further separation countercurrent.cn.

Table 2: Summary of Extraction Parameters and Yields (Example for Related Compound)

| Compound Extracted | Botanical Source | Solvent System | Extraction Method | Yield (Crude) | Reference |

| Budlein A | Viguiera robusta | Ethanol (under reflux) | Soxhlet/Reflux | 500 mg/1 kg | |

| This compound | Inula britannica | 95% Aqueous Ethanol | Reflux | 6.7 mg | countercurrent.cn |

| Budlein A | Calea fruticosa | n-hexane, ethyl acetate, ethanol (successively) | Maceration | 24.5 mg (from 46.2g plant material) |

Biosynthetic Pathways and Enzymatic Mechanisms of Budlein B

Elucidation of Precursor Derivations and Putative Biogenetic Pathways for Budlein B

The biogenesis of this compound is presumed to follow the general pathway established for sesquiterpenoid lactones, which originates from the universal C5 isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). lublin.plmdpi.com These precursors are synthesized via the mevalonate (B85504) (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway in plastids. mdpi.comroyalsocietypublishing.org

The key steps in the putative biogenetic pathway are:

Formation of Farnesyl Pyrophosphate (FPP): Three molecules of the C5 isoprenoid precursor, typically two molecules of IPP and one molecule of DMAPP, are condensed by farnesyl diphosphate synthase (FPPS) to form the C15 compound, farnesyl pyrophosphate (FPP). tandfonline.commdpi.com FPP is the universal precursor for all sesquiterpenoids. nih.gov

Cyclization to a Sesquiterpene Scaffold: The first committed step in STL biosynthesis is the cyclization of the linear FPP molecule by a sesquiterpene synthase (STS). For most STLs, including the germacranolide class to which this compound likely belongs, this reaction is catalyzed by a germacrene A synthase (GAS). This enzyme facilitates the conversion of FPP into the cyclic sesquiterpene, germacrene A. tandfonline.comwur.nl

Oxidation of the Sesquiterpene Backbone: Following cyclization, the germacrene A molecule undergoes a series of oxidation reactions. A key enzyme in this stage is a cytochrome P450 monooxygenase known as germacrene A oxidase (GAO). GAO catalyzes a three-step oxidation of germacrene A at the C12 methyl group, proceeding through germacrene A alcohol and germacrene A aldehyde to form germacrene A acid. tandfonline.com

Hydroxylation and Lactonization: The formation of the characteristic lactone ring is a critical step. Germacrene A acid is hydroxylated at a specific carbon position by another cytochrome P450 enzyme. For example, hydroxylation at the C6 position by a costunolide (B1669451) synthase (COS) leads to the formation of an unstable intermediate, 6α-hydroxy-germacrene A acid, which spontaneously undergoes lactonization to form costunolide. lublin.plnih.gov Costunolide is a common precursor for many germacranolide lactones. taylorfrancis.com

Tailoring Reactions: Subsequent to the formation of the initial lactone ring, a variety of "tailoring" enzymes, including other P450s, hydroxylases, dehydrogenases, and acyltransferases, modify the core structure to produce the vast diversity of STLs observed in nature. mdpi.com The specific structure of this compound would arise from a unique sequence of these tailoring reactions starting from a precursor like costunolide.

Table 1: Key Intermediates in the Putative Biosynthetic Pathway of this compound

| Precursor/Intermediate | Chemical Class | Role in Pathway |

| Isopentenyl Diphosphate (IPP) | Isoprenoid | C5 Building Block |

| Dimethylallyl Diphosphate (DMAPP) | Isoprenoid | C5 Building Block |

| Farnesyl Pyrophosphate (FPP) | Sesquiterpenoid Precursor | Universal C15 Precursor for Sesquiterpenoids |

| Germacrene A | Sesquiterpene Hydrocarbon | Initial Cyclic Scaffold |

| Germacrene A Acid | Sesquiterpenoid Acid | Oxidized Intermediate |

| Costunolide | Germacranolide | Key Lactone Intermediate |

Identification and Functional Characterization of Key Enzymes Catalyzing this compound Biosynthesis

While the specific enzymes for this compound synthesis have not been isolated, research on other STLs in the Asteraceae family has identified and characterized the key enzyme families involved. These enzymes are responsible for constructing the carbon skeleton and introducing the functional groups that define the final molecule.

Sesquiterpene Synthases (STSs): These enzymes catalyze the first committed step, the cyclization of FPP. wur.nl

Germacrene A Synthase (GAS): This is the most common STS in STL biosynthesis. tandfonline.com Functional characterization of GAS from various plants, such as chicory (Cichorium intybus) and sunflower (Helianthus annuus), has confirmed its role in producing germacrene A as the primary scaffold for lactone formation. tandfonline.comilvo.be For instance, a highly productive germacrene A synthase (LcTPS3) was identified and characterized from Liriodendron chinense. nih.gov In Xanthium strumarium, a cDNA encoding a germacrene A synthase (XsTPS3) was isolated and its function confirmed through expression in E. coli. oup.com

Cytochrome P450 Monooxygenases (CYPs): This superfamily of enzymes is crucial for the oxidative modifications that follow cyclization. mdpi.com

Germacrene A Oxidase (GAO): This enzyme, a member of the CYP71AV subfamily, is responsible for the three-step oxidation of germacrene A to germacrene A acid. tandfonline.com Its function has been demonstrated in several STL-producing species.

Costunolide Synthase (COS): This enzyme, often a member of the CYP71BL subfamily, catalyzes the critical C6α-hydroxylation of germacrene A acid, which leads to the formation of the γ-lactone ring of costunolide. lublin.plnih.gov

Other Tailoring P450s: Additional CYPs are responsible for further hydroxylations and modifications of the STL scaffold. For example, in sunflower, the enzyme CYP71DD6 was identified as an 8β-hydroxy-costunolide synthase (eupatolide synthase), demonstrating the role of specific P450s in creating diverse STL structures. nih.gov

Table 2: Key Enzyme Classes in Sesquiterpenoid Lactone Biosynthesis

| Enzyme Class | Specific Enzyme Example | Function |

| Sesquiterpene Synthase (STS) | Germacrene A Synthase (GAS) | Cyclization of FPP to Germacrene A |

| Cytochrome P450 (CYP) | Germacrene A Oxidase (GAO) | Oxidation of Germacrene A to Germacrene A Acid |

| Cytochrome P450 (CYP) | Costunolide Synthase (COS) | Hydroxylation and Lactonization to form Costunolide |

| Cytochrome P450 (CYP) | Eupatolide Synthase (HaES) | Further hydroxylation of the costunolide skeleton |

Strategies for Metabolic Engineering and Heterologous Expression for Enhanced this compound Production in Research Systems

The production of valuable plant-derived compounds like this compound is often limited by low yields from natural sources. Metabolic engineering and heterologous expression offer promising strategies to create microbial or plant-based systems for high-level production. lublin.plrsc.org

Heterologous Expression Hosts:

Saccharomyces cerevisiae (Yeast): Yeast is a popular host for metabolic engineering due to its well-characterized genetics and robust fermentation capabilities. nih.govsysbio.se It has been successfully engineered to produce various sesquiterpenes. nih.govresearchgate.net

Nicotiana benthamiana: This plant is widely used for transient, or temporary, expression of biosynthetic pathways. By injecting the plant leaves with Agrobacterium carrying the desired genes, the pathway can be quickly reconstituted to test gene function and produce small quantities of the target compound. researchgate.netresearchgate.net

Metabolic Engineering Strategies:

Increasing Precursor Supply: The primary goal is to increase the intracellular pool of the key precursor, FPP. This is often achieved by overexpressing genes of the native mevalonate (MVA) pathway in yeast, such as HMG-CoA reductase (HMGR) and FPP synthase (FPPS). nih.govsysbio.se

Downregulating Competing Pathways: Carbon flux can be diverted away from native pathways that also use FPP. A common strategy in yeast is to downregulate or repress the expression of the squalene (B77637) synthase gene (ERG9), which commits FPP to sterol biosynthesis, thereby making more FPP available for sesquiterpene production. nih.govmdpi.com

Expressing Pathway Genes: The specific genes for the this compound pathway, such as a germacrene A synthase and the required set of cytochrome P450s, would be introduced and expressed in the engineered host. nih.gov Since P450 enzymes require a partner protein, a cytochrome P450 reductase (CPR), for activity, this often needs to be co-expressed or upregulated as well. nih.gov

Optimization of Expression: The expression levels of the biosynthetic genes often need to be carefully balanced to avoid the accumulation of toxic intermediates and to maximize the final product yield. This can be achieved by using promoters of different strengths to control the transcription of each gene in the pathway.

Through these combined approaches, it is feasible to develop research systems capable of producing this compound or its precursors, which can facilitate further study of its biological activities and potential applications. researchgate.net

Preclinical Pharmacological Investigations of Budlein B Biological Activities

In Vitro Cellular System Applications for Budlein B Bioactivity Profiling

Cell-based assays serve as a foundational step in characterizing the bioactivity of novel compounds. For this compound, these in vitro studies have been crucial in identifying its effects on immune cells and cancer cell lines, providing insights into its mechanisms of action at a cellular level.

Anti-inflammatory Effects of this compound in Immune Cell Lines and Primary Cultures

The anti-inflammatory properties of Budlein A, a related compound, have been investigated in various immune cell lines and primary cultures. These studies have demonstrated its ability to modulate key inflammatory pathways. A significant finding is the reduction of NF-κB (nuclear factor kappa B) activity in murine macrophage cell lines such as RAW 264.7. nih.govresearchgate.net The NF-κB pathway is a critical regulator of inflammatory responses, and its inhibition points to a significant mechanism behind the anti-inflammatory effects of Budlein A.

Furthermore, treatment with Budlein A has been shown to inhibit the lipopolysaccharide (LPS)-induced expression of adhesion molecules, including E-selectin, ICAM-1 (Intercellular Adhesion Molecule 1), and VCAM-1 (Vascular Cell Adhesion Molecule 1). researchgate.net These molecules are crucial for the recruitment of leukocytes to sites of inflammation. In murine J774 macrophages, Budlein A also concentration-dependently inhibited the release of pro-inflammatory mediators such as IL-1β (Interleukin-1β), TNF-α (Tumor Necrosis Factor-alpha), and keratinocyte-derived chemokine (KC).

Immunomodulatory Activities of this compound on Neutrophil and Lymphocyte Function

Budlein A exhibits distinct immunomodulatory effects on different immune cell populations, notably neutrophils and lymphocytes. In studies involving human neutrophils, Budlein A was found to inhibit myeloperoxidase (MPO) activity and the production of several cytokines, including the pro-inflammatory cytokines IL-6 (Interleukin-6) and CXCL8 (Chemokine C-X-C motif ligand 8), as well as the regulatory cytokines IL-10 (Interleukin-10) and IL-12 (Interleukin-12). An interesting observation was that Budlein A also induced apoptosis in neutrophils.

In contrast, while Budlein A also inhibited the activation of lymphocytes, it did not lead to cell death in this cell type. Specifically, it was shown to reduce T-cell proliferation and the production of key cytokines such as IL-2 (Interleukin-2), IL-10, TGF-β (Transforming Growth Factor-beta), and IFN-γ (Interferon-gamma). researchgate.net These findings suggest that Budlein A has a differential modulatory effect on the innate and adaptive immune responses.

| Cell Type | Parameter Investigated | Observed Effect of Budlein A |

|---|---|---|

| Neutrophils | Myeloperoxidase (MPO) Activity | Inhibited |

| IL-6 and CXCL8 Production | Inhibited | |

| IL-10 and IL-12 Production | Inhibited | |

| Apoptosis | Induced | |

| Phagocytosis of MSU crystals | Reduced | |

| Lymphocytes | Proliferation | Inhibited |

| IL-2, IL-10, TGF-β, and IFN-γ Production | Inhibited | |

| Apoptosis | Not induced |

Antitumoral Research of this compound in Selected Cancer Cell Lines

While sesquiterpene lactones as a class have been noted for their potential antitumoral activities, specific research on the cytotoxic effects of this compound against cancer cell lines is not extensively documented in publicly available literature. researchgate.net Generally, the initial screening for antitumor activity of a compound involves a panel of diverse human cancer cell lines.

These cell lines can represent various types of cancer, such as those of the lung (e.g., A549), breast (e.g., MCF-7), and cervix (e.g., HeLa). nih.govnih.gov The primary assay used in these screenings is often a cytotoxicity assay, like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability. A reduction in cell viability upon treatment with the compound suggests a cytotoxic or anti-proliferative effect. nih.gov Compounds that show significant activity are then typically subjected to further investigation to determine their mechanism of action, which could involve inducing apoptosis, causing cell cycle arrest, or inhibiting key signaling pathways involved in cancer progression.

Screening for Other Preclinical Bioactivities of this compound in Cell-Based Assays

Beyond anti-inflammatory and potential antitumoral effects, the chemical class to which this compound belongs, sesquiterpene lactones, has prompted screening for other bioactivities, particularly antiparasitic properties. researchgate.net Cell-based assays are instrumental in this screening. For instance, to assess trypanocidal activity, compounds are tested against various forms of the Trypanosoma cruzi parasite, the causative agent of Chagas disease. mdpi.com These assays measure the inhibition of parasite growth or viability.

Similarly, anti-leishmanial activity is evaluated using cell-based assays involving different species of Leishmania parasites. nih.govmdpi.com These screenings typically involve incubating the parasites with varying concentrations of the test compound and determining the concentration that inhibits parasite growth by 50% (IC50). The cytotoxicity of the compound against host cells, often mammalian cell lines, is also assessed to determine its selectivity index, a crucial parameter for potential therapeutic agents.

In Vivo Animal Model Studies for this compound Pharmacological Efficacy Assessment

Following promising in vitro results, the pharmacological efficacy of this compound is further evaluated in in vivo animal models. These studies are critical for understanding the compound's effects in a complex biological system, providing data on its potential therapeutic utility.

Assessment of Anti-inflammatory Actions of this compound in Murine Models of Acute and Chronic Inflammation

The anti-inflammatory and analgesic effects of Budlein A have been demonstrated in murine models of both acute and chronic inflammation. In a model of acute gout arthritis induced by monosodium urate (MSU) crystals in mice, Budlein A was shown to reduce mechanical hypersensitivity and knee joint edema. researchgate.net Furthermore, it decreased the recruitment of neutrophils to the joint and the expression of Il-1β and Tnf-α mRNA in the knee joint. researchgate.net

In a model of chronic inflammation, namely antigen-induced arthritis (AIA) in mice, Budlein A treatment dose-dependently inhibited mechanical hyperalgesia, edema, and the recruitment of total leukocytes and neutrophils. nih.gov It also prevented proteoglycan degradation, a hallmark of cartilage destruction in arthritis. The anti-inflammatory effects in this model were associated with the inhibition of mRNA expression for several pro-inflammatory genes, including Il-33, Tnf, Il-1β, preproET-1, and Cox-2. nih.gov Importantly, these studies also noted a lack of gastric or liver damage, suggesting a favorable preclinical profile. nih.gov

| Inflammation Model | Key Findings for Budlein A Treatment |

|---|---|

| Acute Gout Arthritis (MSU-induced) | Reduced mechanical hypersensitivity |

| Decreased knee joint edema | |

| Inhibited neutrophil recruitment | |

| Reduced Il-1β and Tnf-α mRNA expression in the knee joint | |

| Antigen-Induced Arthritis (AIA) | Inhibited mechanical hyperalgesia and edema |

| Reduced leukocyte and neutrophil recruitment | |

| Prevented proteoglycan degradation | |

| Inhibited mRNA expression of Il-33, Tnf, Il-1β, preproET-1, and Cox-2 | |

| No observed gastric or liver damage |

Evaluation of Antitumoral Potential of this compound in Animal Xenograft or Syngeneic Models

There is no available scientific literature detailing the evaluation of this compound's antitumoral activity using animal xenograft or syngeneic models.

Xenograft models , which involve transplanting human tumor cells into immunocompromised mice, are a standard method to assess a compound's direct anticancer efficacy in a living organism.

Syngeneic models utilize tumor cells derived from the same inbred strain of mouse, allowing for the study of anticancer agents in the context of a fully competent immune system.

The absence of studies using these models for this compound means that its potential to inhibit tumor growth, its mechanisms of action in a complex biological environment, and its interaction with the tumor microenvironment remain unevaluated and unknown.

Analysis of Immunomodulatory Responses to this compound in Non-Human Organismal Systems

No research data could be found regarding the analysis of immunomodulatory responses to this compound in any non-human organismal system. Investigations into a compound's immunomodulatory effects are crucial for understanding its potential in cancer therapy and for treating autoimmune or inflammatory conditions. Such studies typically examine the compound's effect on:

The activation and proliferation of various immune cells (e.g., T-cells, B-cells, macrophages).

The production of signaling molecules like cytokines and chemokines.

While a related compound, Budlein A, has been noted for its distinct immunomodulatory effects on immune cells, similar in vivo investigations for this compound have not been published. nih.gov

Methodologies for Assessing Biological Effects and Therapeutic Targets of this compound in Live Organisms (Non-Human)

Consistent with the lack of in vivo studies, there are no specific methodologies reported in the scientific literature for assessing the biological effects or identifying the therapeutic targets of this compound in live, non-human organisms. The standard methodologies for such assessments would include:

Biodistribution studies: To determine how a compound is distributed throughout the body.

Pharmacokinetic and pharmacodynamic (PK/PD) modeling: To understand the relationship between drug concentration and its effect.

In vivo imaging techniques: Such as bioluminescence or fluorescence imaging to track tumor growth or cellular activity non-invasively.

Biomarker analysis: Involving the collection of tissue and blood samples to measure changes in proteins or genes that indicate a biological response to the compound.

Without preclinical data, the biological activity, efficacy, and safety profile of this compound in a living system cannot be determined. Further research is required to explore the potential of this compound.

Molecular and Cellular Mechanisms of Action of Budlein B

Identification of Direct Protein Targets and Ligand Binding Interactions of Budlein B

As of the current review, specific direct protein targets and detailed ligand binding interactions for this compound have not been identified or extensively reported in the scientific literature. Research on direct protein targets often involves advanced chemical proteomics and biochemical assays to elucidate precise molecular interactions dntb.gov.uamdpi.com. Such specific data for this compound are not available.

Modulation of Intracellular Signaling Pathways by this compound

Comprehensive data detailing the modulation of intracellular signaling pathways specifically by this compound are not available. The mechanisms by which compounds influence signaling pathways typically involve intricate cascades that regulate cellular responses slideshare.netmdpi.com.

A detailed analysis of Nuclear Factor Kappa B (NF-κB) pathway inhibition by this compound is not documented in the accessible scientific literature. The NF-κB pathway is a crucial regulator of immune and inflammatory responses, and its inhibition is a common mechanism for many anti-inflammatory compounds researchgate.netidrblab.netfrontiersin.org. However, specific studies on this compound's effect on this pathway are not reported.

Investigations into the modulation of inflammasome assembly and activation (e.g., NLRP3, IL-1β maturation) by this compound are not detailed in the available scientific literature. The NLRP3 inflammasome plays a significant role in innate immunity and inflammation, leading to the maturation and secretion of pro-inflammatory cytokines like IL-1β frontiersin.orguw.edu. Specific studies demonstrating this compound's influence on these processes are not found.

The impact of this compound on apoptosis-related pathways and cell cycle progression in research models has not been extensively reported. Apoptosis and cell cycle regulation are fundamental cellular processes crucial for tissue homeostasis and disease pathogenesis nih.gov. Specific research findings for this compound in these areas are not available.

Information regarding the influence of this compound on cytokine and chemokine expression profiles and secretion is not detailed in the accessible scientific literature. Cytokines and chemokines are key mediators of inflammatory and immune responses . Specific data for this compound's effects on these profiles are not reported.

Global Transcriptomic and Proteomic Analysis of Cellular Responses to this compound Treatment in Research Models

Global transcriptomic and proteomic analyses of cellular responses to this compound treatment in research models are not available in the current literature. These advanced techniques provide comprehensive insights into gene and protein expression changes upon compound treatment. Such specific analyses for this compound have not been documented.

Structure Activity Relationship Sar Studies of Budlein B and Its Analogues

Delineation of Key Pharmacophoric Features and Reactive Centers Essential for Budlein B Biological Activity

Pharmacophoric features represent the essential spatial and electronic characteristics of a molecule required for its optimal interaction with a specific biological target to trigger or inhibit a biological response. Reactive centers, on the other hand, are specific sites within the molecule that undergo chemical reactions, often covalent, with biological macromolecules.

For 17-acetoxyjolkinolide B (this compound), research indicates its ability to inhibit TNF-α-mediated NF-κB activation. This mechanism involves suppressing the phosphorylation of TNF-α-mediated IκB and the nuclear translocation of p65 through the inhibition of IκB kinase β (IKKβ) jst.go.jp. The reported half-maximal inhibitory concentration (IC₅₀) for 17-acetoxyjolkinolide B against IKKβ is 300 nM jst.go.jp.

While detailed pharmacophoric features derived from extensive SAR studies specifically on 17-acetoxyjolkinolide B are not widely reported in the available literature, insights can be drawn from the broader class of natural products, particularly other diterpenoids and sesquiterpene lactones, that target similar pathways. For many anti-inflammatory natural products, particularly sesquiterpene lactones like Budlein A, the α,β-unsaturated carbonyl structures, such as the α-methylene-γ-lactone moiety, are identified as crucial reactive centers. These electrophilic centers can react via Michael-type addition with biological nucleophiles, particularly sulfhydryl groups of cysteine residues in target proteins, leading to covalent modification and inhibition of protein function encyclopedia.pubnih.govresearchgate.netsemanticscholar.orgtubitak.gov.trmdpi.commdpi.com.

Given that 17-acetoxyjolkinolide B is a diterpenoid and inhibits IKKβ, its pharmacophoric features would likely involve specific arrangements of hydrogen bond donors/acceptors, hydrophobic regions, and potentially electrophilic centers that enable binding to the ATP-binding site or an allosteric site of IKKβ, or other components of the NF-κB pathway. For instance, other IKKβ inhibitors from natural sources have been shown to covalently bind to Cys46 in the activation loop of IKKα/β jst.go.jp. Although this specific binding mode is not explicitly attributed to 17-acetoxyjolkinolide B, it illustrates a common mechanism for natural product inhibitors of this enzyme.

Table 1: Known Biological Activity of 17-Acetoxyjolkinolide B (this compound)

| Compound Name | Target | Mechanism of Action | IC₅₀ (nM) | Reference |

| 17-Acetoxyjolkinolide B | IKKβ | Inhibits TNF-α-medicated NF-κB activation by suppressing IκB phosphorylation and p65 nuclear translocation via IKKβ inhibition. | 300 | jst.go.jp |

Rational Design and Synthesis of this compound Derivatives for Enhanced Research Activities

Rational design and synthesis of derivatives are critical steps in SAR studies, allowing for systematic modification of a lead compound's structure to investigate how these changes impact its biological activity. For natural products like this compound, this often involves semi-synthesis or total synthesis approaches to introduce specific modifications.

Given the limited specific SAR data for 17-acetoxyjolkinolide B, the discussion here will focus on general strategies applicable to diterpenoids and other complex natural products. Rational design typically involves:

Modification of Reactive Centers : If an electrophilic center is identified as crucial, modifications might involve altering its reactivity (e.g., by introducing steric hindrance or electronic groups) or protecting it to improve selectivity or reduce non-specific binding.

Introduction of New Functional Groups : Adding or modifying hydroxyl, carbonyl, or ester groups can alter polarity, hydrogen bonding capabilities, and steric bulk, influencing binding affinity and selectivity. For instance, adding an amine group to α-methylene-γ-lactone moieties in sesquiterpene lactones has been shown to yield amino-derivatives with similar biological activities but increased solubility and improved selectivity encyclopedia.pubnih.gov.

Structural Simplification or Elaboration : Simplifying complex natural product scaffolds can identify minimal pharmacophores, while elaborating them can improve potency or introduce new properties.

Conformational Restriction : Introducing rigid elements can lock a molecule into a preferred binding conformation, potentially increasing potency and selectivity.

The synthesis of such derivatives would typically involve multi-step organic chemistry reactions, including functional group interconversions, addition reactions, and cyclizations, guided by retrosynthetic analysis. The absence of detailed synthetic schemes for 17-acetoxyjolkinolide B derivatives in the provided literature highlights the need for further research in this area.

Quantitative Correlation Between Specific Structural Modifications of this compound and Resultant Mechanistic Outcomes

Quantitative Structure-Activity Relationship (QSAR) aims to establish mathematical models that correlate structural or physicochemical properties of compounds with their biological activities researchgate.netcreative-biolabs.comwikipedia.orgepa.goveuropa.eu. This allows for the prediction of activity for new, untested compounds and provides a deeper understanding of the molecular features driving activity.

For 17-acetoxyjolkinolide B, the primary quantitative data available is its IC₅₀ value against IKKβ (300 nM) jst.go.jp. Without a series of structurally modified 17-acetoxyjolkinolide B derivatives and their corresponding biological activities, a specific quantitative correlation cannot be established.

However, if such data were available, a QSAR study would typically involve:

Descriptor Calculation : Computing various molecular descriptors (e.g., electronic, steric, hydrophobic, topological) for 17-acetoxyjolkinolide B and its derivatives.

Statistical Modeling : Employing statistical methods (e.g., multiple linear regression, partial least squares, machine learning algorithms) to build a model that relates these descriptors to the observed biological activity (e.g., pIC₅₀ values).

Model Validation : Rigorously validating the QSAR model using internal (e.g., cross-validation) and external test sets to ensure its robustness and predictive power tubitak.gov.trwikipedia.orgeuropa.eu.

Mechanistic Interpretation : Interpreting the coefficients or contributions of different descriptors in the model to understand which structural features are critical for the observed activity and how modifications quantitatively impact the mechanistic outcome.

Table 2: Illustrative Example of Hypothetical QSAR Data for this compound Derivatives

This table is purely illustrative, demonstrating the type of data that would be used in a QSAR study if specific derivatives of 17-acetoxyjolkinolide B were available.

| Derivative ID | Structural Modification (Hypothetical) | IKKβ IC₅₀ (nM) (Hypothetical) | pIC₅₀ (Hypothetical) |

| This compound | Original Compound | 300 | 6.52 |

| Derivative 1 | Acetate (B1210297) hydrolysis at C-17 | 850 | 6.07 |

| Derivative 2 | Oxidation of a specific hydroxyl group | 150 | 6.82 |

| Derivative 3 | Addition of a methyl group | 600 | 6.22 |

| Derivative 4 | Reduction of a double bond | >1000 | <6.00 |

Application of Computational Chemistry and Molecular Modeling in Guiding this compound SAR Studies

Computational chemistry and molecular modeling play an increasingly vital role in guiding SAR studies, especially for complex natural products where experimental synthesis and testing can be resource-intensive tubitak.gov.trmdpi.comcreative-biolabs.combabrone.edu.initrcweb.orgwikipedia.orgcresset-group.com. These in silico methods can predict binding modes, identify key interactions, and prioritize compounds for synthesis and experimental validation.

Key applications include:

Molecular Docking : This technique predicts the preferred orientation (binding mode) of a ligand (like this compound) within the binding site of a target protein (e.g., IKKβ) and estimates the binding affinity tubitak.gov.trmdpi.combabrone.edu.inwikipedia.org. By docking various hypothetical derivatives of 17-acetoxyjolkinolide B, researchers could identify modifications that enhance interactions with key residues in the IKKβ active site, guiding rational design.

Pharmacophore Modeling : Pharmacophore models can be generated from known active compounds (ligand-based) or from the protein-ligand complex structure (structure-based) babrone.edu.injppres.comresearchgate.netfrontiersin.orgcore.ac.uk. These models define the essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) and their spatial arrangement necessary for biological activity. For 17-acetoxyjolkinolide B, a pharmacophore model could be constructed based on its known activity against IKKβ, which could then be used to screen virtual libraries for novel compounds with similar activity or to design new derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling : As discussed in Section 6.3, QSAR models, often developed using computational descriptors, can quantitatively predict the activity of new compounds. 2D-QSAR and 3D-QSAR (e.g., CoMFA, CoMSIA) approaches utilize molecular descriptors and 3D interaction fields, respectively, to build predictive models researchgate.nettubitak.gov.trwikipedia.orgepa.goveuropa.eucresset-group.com. While specific QSAR models for 17-acetoxyjolkinolide B are not detailed in the provided search results, such models would be invaluable for optimizing its IKKβ inhibitory activity.

Molecular Dynamics (MD) Simulations : MD simulations provide insights into the dynamic behavior of molecules and their interactions with targets over time tubitak.gov.trmdpi.com. This can reveal conformational changes upon binding, the stability of protein-ligand complexes, and the flexibility of binding sites, which are crucial for understanding and optimizing SAR.

Computational tools enable the rapid exploration of chemical space, allowing researchers to prioritize the most promising this compound derivatives for synthesis and experimental testing, thereby accelerating the drug discovery process.

Chemical Synthesis and Derivatization Strategies for Budlein B Research

Total Synthesis Approaches to Budlein B for Academic Research and Analogue Generation

Direct and comprehensive reports on the total synthesis of this compound are not widely detailed in current literature. However, the total synthesis of complex sesquiterpene lactones, including related compounds like Budlein A, presents significant synthetic hurdles. These challenges typically stem from the intricate structural features inherent to these molecules, such as the presence of a γ-lactone ring and multiple stereocenters. wikidata.org Key difficulties in such syntheses often involve achieving stereoselective cyclization to correctly form the lactone ring, which may require the use of chiral catalysts or enzymatic assistance. wikidata.org Additionally, ensuring functional group compatibility throughout the synthetic route is crucial, necessitating the strategic employment of protecting groups to prevent undesirable side reactions during steps like alkylation or oxidation. wikidata.org

Despite the complexities, total synthesis remains a vital avenue for academic research. It provides an independent route to access this compound, circumventing potential supply chain limitations associated with natural extraction. More importantly, total synthesis offers the flexibility to systematically introduce structural variations, allowing for the generation of novel this compound analogues. These analogues are invaluable for academic research aimed at elucidating the precise structural requirements for biological activity and for exploring new therapeutic potentials.

Semisynthetic Modifications of Naturally Occurring this compound for Structural Diversification and Mechanistic Probing

Specific detailed reports on the semisynthetic modifications of naturally occurring this compound are not extensively documented in the available search results. Nevertheless, semisynthesis is a well-established strategy for modifying complex natural products like sesquiterpene lactones to enhance their properties or explore new biological activities. This approach typically involves chemical transformations of the isolated natural compound. For sesquiterpene lactones in general, common semisynthetic reactions include oxidation and reduction, which can modify the lactone ring or other functional groups, potentially altering their biological properties. wikidata.org The primary goals of such modifications are structural diversification, to create a library of derivatives with varied physicochemical properties and biological activities, and mechanistic probing, to understand how structural changes influence interactions with biological targets. Semisynthetic approaches can also be employed to improve characteristics such as solubility or stability, which are often critical for drug development.

Biotransformation Methods for Generating Novel this compound Analogues Using Microbial Systems

Biotransformation offers a "green" and highly selective method for modifying natural products, including sesquiterpenoids like this compound. wikipedia.orguni.lu This enzymatic approach often proceeds under mild reaction conditions, providing advantages over traditional chemical synthetic methods due to its high regio- and stereo-selectivity. wikipedia.org Research indicates that this compound has been subjected to fungal transformation studies. For instance, Aspergillus niger and Cunninghamella lunata have been identified as microbial systems capable of biotransforming sesquiterpenoids, with this compound listed as a substrate in some studies. thegoodscentscompany.com These microbial transformations can lead to the generation of novel this compound analogues, which may exhibit altered or enhanced biological activities compared to the parent compound. The metabolites produced through biotransformation can provide insights into metabolic pathways and yield derivatives with valuable new chemical and biological properties. wikipedia.org

Development of Synthetic Probes and Affinity Reagents Based on this compound Structure for Target Identification

The development of synthetic probes and affinity reagents is a crucial aspect of chemical biology, enabling the identification of direct molecular targets and the elucidation of mechanisms of action for bioactive compounds. While direct examples of synthetic probes or affinity reagents specifically designed for this compound are not explicitly detailed in the provided search results, the strategy has been successfully applied to related sesquiterpene lactones. A notable example is Budlein A methylacrylate (BAM), a natural sesquiterpenoid that has been utilized to develop a biotinylated probe (Bio-4). This biotinylated probe allowed researchers to identify IKKβ (Inhibitor Kappa B Kinase beta) as a binding target for BAM, demonstrating a covalent interaction with Cys179 in IKKβ.

By analogy, similar strategies could be employed for this compound. This would involve chemically modifying the this compound structure to incorporate tagging moieties, such as biotin (B1667282) for pull-down assays or fluorescent tags for imaging studies. These synthetic probes would facilitate the identification of proteins or other biomolecules that directly interact with this compound, providing critical insights into its cellular mechanisms and paving the way for targeted therapeutic development. Affinity reagents, broadly defined as molecular tools that specifically recognize and bind proteins, are essential for various research and clinical applications, including target identification.

Advanced Analytical Methodologies for Budlein B Research

High-Resolution Chromatography for Budlein B Separation and Quantification in Complex Biological Matrices (Research Focus)

High-resolution chromatographic techniques are indispensable for the separation, purification, and quantification of this compound from complex natural extracts or biological samples. Their ability to resolve closely related compounds and handle diverse matrices makes them foundational in this compound research.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a cornerstone for the qualitative and quantitative analysis of this compound due to its exceptional sensitivity, specificity, and capacity to analyze compounds in complex biological matrices. This technique combines the powerful separation capabilities of liquid chromatography with the highly sensitive and selective detection of tandem mass spectrometry. LC-MS/MS is particularly effective for non-volatile or thermally labile compounds, which often include natural products like sesquiterpene lactones. researchgate.net

In the context of this compound, LC-MS/MS enables researchers to:

Qualitative Analysis: Identify this compound within crude extracts by matching its retention time and characteristic mass fragmentation patterns against known standards or spectral databases. The fragmentation patterns provide crucial structural information.

Quantitative Analysis: Precisely measure the concentration of this compound in various samples, such as plant tissues, cell cultures, or biological fluids. This is achieved by monitoring specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode, offering high selectivity and minimizing matrix interferences. waters.complos.org

The benefits of LC-MS/MS for such analyses include higher responses, reduced peak tailing, enhanced sensitivity, improved calibration linearity, and minimal carry-over, as demonstrated in studies involving similar complex molecules like B-group vitamins. waters.com This makes LC-MS/MS an ultimate tool for both identification and quantification of this compound. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is primarily employed for the analysis of volatile or semi-volatile compounds. While this compound, as a sesquiterpene lactone, may not be inherently volatile, GC-MS can still be considered for its analysis through chemical derivatization. Derivatization involves chemically modifying the compound to increase its volatility and thermal stability, making it suitable for GC separation. Common derivatization reactions for natural products include silylation, acylation, or alkylation, which can convert polar functional groups (e.g., hydroxyl, carboxyl) into less polar, more volatile forms.

If this compound or its specific derivatives possess sufficient volatility, GC-MS offers:

High Separation Efficiency: Excellent resolution of complex mixtures.

Robust Identification: Electron ionization (EI) mass spectrometry typically produces characteristic and reproducible fragmentation patterns, aiding in the definitive identification of this compound derivatives.

However, the need for derivatization adds a sample preparation step, which can introduce variability and may not be suitable for all research objectives, particularly when the native form of this compound is of interest.

Advanced High-Performance Liquid Chromatography (HPLC) is fundamental for isolating this compound, assessing its purity, and confirming its identity. Method development for this compound typically involves optimizing several chromatographic parameters to achieve optimal separation from co-eluting compounds. A validated HPLC method has been established for the simultaneous quantification of this compound and other constituents from Inula salsoloides. researchgate.net

Key aspects of HPLC method development and validation for this compound include:

Column Selection: Reversed-phase C18 columns are commonly employed due to their versatility and ability to separate a wide range of organic compounds based on hydrophobicity. researchgate.netelementlabsolutions.com

Mobile Phase Optimization: A gradient elution system, such as acetonitrile (B52724) and 0.2% (v/v) acetic acid-water, is often used to achieve efficient separation of this compound from complex matrices. researchgate.net The pH of the mobile phase is a critical parameter, as it can influence the ionization state and retention of analytes. elementlabsolutions.comscispace.com

Detection Wavelength: For this compound, a detective wavelength of 210 nm has been reported, indicating its absorption in the UV range due to its chromophores. researchgate.netumn.edu

Method Validation: Rigorous validation according to guidelines (e.g., ICH) ensures the method's reliability, accuracy, and suitability for its intended purpose. Key validation parameters include: researchgate.netresearchgate.net

Table 1: Representative HPLC Validation Parameters for this compound Analysis

| Parameter | Typical Performance Data researchgate.net |

| Linearity (R²) | > 0.9993 |

| Limit of Detection (LOD) | Satisfactory |

| Limit of Quantification (LOQ) | Satisfactory |

| Intra-day Precision (RSD) | < 2.7% |

| Inter-day Precision (RSD) | < 2.7% |

| Accuracy | 99.66% - 100.22% |

| Repeatability (RSD) | < 2.45% |

| Stability (RSD) | < 2.45% |

| Recovery | 98.12% - 101.39% |

These validation metrics confirm the method's ability to provide reliable quantitative and qualitative data for this compound. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for In-Depth Structural Elucidation and Ligand-Binding Studies of this compound (Research Focus)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the comprehensive structural elucidation of organic compounds, including complex natural products like this compound. It provides detailed information about the connectivity of atoms, their spatial arrangement, and the electronic environment of individual nuclei within a molecule. numberanalytics.comresearchgate.net

For this compound, NMR spectroscopy is crucial for:

Structural Elucidation: By analyzing one-dimensional (1D) NMR spectra (e.g., ¹H NMR, ¹³C NMR) and two-dimensional (2D) NMR spectra (e.g., COSY, HSQC, HMBC, NOESY), researchers can assign chemical shifts, coupling constants, and correlations between nuclei. This allows for the unambiguous determination of the entire molecular framework, including the positions of functional groups and stereochemical features inherent to sesquiterpene lactones. researchgate.netslideshare.net High-resolution NMR can determine complete structures even with minimal sample quantities. nih.gov

Ligand-Binding Studies: NMR can also be employed to investigate the interactions of this compound with biological macromolecules (e.g., proteins, enzymes). Techniques such as ligand-observed NMR (e.g., saturation transfer difference (STD) NMR) or protein-observed NMR (e.g., chemical shift perturbation) can identify binding sites, determine binding affinities, and provide insights into the conformational changes induced upon binding. This is vital for understanding this compound's mechanism of action and its potential biological targets.

Complementary Spectroscopic Techniques (e.g., UV-Vis, IR, Circular Dichroism) for this compound Characterization in Research Contexts

Beyond chromatography and NMR, other spectroscopic techniques offer complementary information vital for the comprehensive characterization of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a sample, providing information about the electronic transitions within the molecule. technologynetworks.comlibretexts.org For this compound, UV-Vis spectra can identify the presence of chromophores (light-absorbing functional groups, such as conjugated double bonds or carbonyl groups typical of sesquiterpene lactones) and can be used for quantitative analysis based on Beer-Lambert Law. umn.edulibretexts.org The detection of this compound at 210 nm in HPLC methods confirms its UV activity. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy provides insights into the functional groups present in this compound by measuring the absorption of infrared radiation, which causes molecular vibrations. libretexts.orgsci-hub.se Characteristic absorption bands in the IR spectrum correspond to specific bonds and functional groups (e.g., C=O stretch for the lactone ring, O-H stretch for hydroxyl groups, C=C stretches for double bonds). spectroscopyonline.com This technique serves as a valuable tool for identifying this compound and confirming the presence of its expected functional moieties, often referred to as a molecular fingerprint. libretexts.org

Circular Dichroism (CD) Spectroscopy: Circular Dichroism (CD) spectroscopy is a powerful technique for studying optically active (chiral) molecules, which is highly relevant for natural products like this compound that often possess defined stereochemistry. CD measures the differential absorption of left and right circularly polarized light. uzh.chwikipedia.org For this compound, CD can provide information about:

Chirality and Absolute Configuration: The sign and intensity of CD bands in the UV/Vis region are sensitive to the spatial arrangement of chromophores and can help determine the absolute configuration of chiral centers. typeset.iobiu.ac.il

Conformational Analysis: Changes in the CD spectrum can indicate conformational changes of the molecule in different environments or upon interaction with other molecules. This is particularly useful for understanding how this compound might adopt specific conformations to exert its biological effects.

Development and Application of Advanced Immunoassays and Cell-Based Biosensors for this compound Detection and Functional Activity

For high-throughput detection and assessment of functional activity, advanced immunoassays and cell-based biosensors offer sensitive and specific platforms for this compound research.

Advanced Immunoassays: Immunoassays are analytical tests that leverage the highly specific binding between an antibody and its target antigen to detect or quantify a substance. lornelabs.compromega.ca For this compound, the development of specific antibodies (monoclonal or polyclonal) would enable the creation of immunoassays, such as Enzyme-Linked Immunosorbent Assays (ELISA). promega.canih.gov These assays could be used for:

Sensitive Detection: Quantifying this compound at very low concentrations in complex biological samples (e.g., plasma, tissue homogenates) where traditional chromatographic methods might require extensive sample preparation or lack sufficient sensitivity. promega.cauomustansiriyah.edu.iqkau.edu.sa

High-Throughput Screening: Facilitating rapid screening of numerous samples for the presence or concentration of this compound, which is particularly useful in pharmacokinetic studies or large-scale plant screening.

Cell-Based Biosensors: Cell-based biosensors integrate living cells with a transducer to detect biologically active agents and monitor cellular physiological responses. nih.govresearchgate.netmdpi.com These biosensors are advantageous because they utilize the inherent recognition elements of cells (e.g., receptors, enzymes, ion channels) to respond to analytes in a physiologically relevant context. researchgate.netmdpi.com For this compound, cell-based biosensors could be developed to:

Detect Functional Activity: If this compound exerts a specific biological effect on cells (e.g., modulation of a signaling pathway, changes in cell viability, or inflammatory response), biosensors can be engineered to report this activity. For instance, genetically engineered cell-based biosensors can detect agents that activate specific receptors. nih.gov

Real-time Monitoring: Provide real-time or near real-time data on this compound's interaction with cells, offering insights into its cellular uptake, metabolism, and dynamic effects. researchgate.net

Drug Discovery and Toxicology: Serve as powerful tools for screening potential drug candidates or assessing the impact of this compound on cellular health and function within a more holistic cellular environment. mdpi.commdpi.com

Methodological Considerations for Sample Preparation and Mitigating Matrix Effects in this compound Analytical Research

The accurate and precise quantification of chemical compounds like this compound (also referred to as Buddlenoid B nih.gov) in complex matrices, particularly those of natural origin, necessitates robust analytical methodologies. A critical aspect of these methodologies involves meticulous sample preparation and effective strategies to mitigate matrix effects, which can significantly influence the reliability of analytical results.

Methodological Considerations for Sample Preparation

This compound is a sesquiterpene lactone, a class of natural products often isolated from plant sources, such as Viguiera buddleiaeformis and Inula salsoloides eijppr.comuni.lu. The initial steps in preparing samples containing this compound typically involve processing the raw plant material. This commonly includes freeze-drying and pulverization to increase the surface area for efficient extraction mdpi.com.

Subsequent extraction procedures aim to isolate this compound from the complex plant matrix. Polar solvents like methanol, ethanol (B145695), or chloroform (B151607) are frequently employed for the extraction of sesquiterpene lactones due to their efficacy in dissolving these compounds mdpi.comchromatographytoday.com. Following extraction, crude extracts often undergo purification steps to remove interfering co-extracted compounds. While specific detailed protocols for this compound are limited in direct literature, general clean-up techniques for natural products in complex matrices include:

Solid-Phase Extraction (SPE) : This technique selectively retains analytes while washing away matrix interferences, offering a high degree of purification.

Liquid-Liquid Extraction (LLE) : Involves partitioning the analyte between two immiscible liquid phases, separating it from unwanted components.

Protein Precipitation (PPT) : Primarily used for biological samples, this method removes proteins that can interfere with downstream analysis.

Mitigating Matrix Effects in this compound Analytical Research

Matrix effects are a prevalent challenge in quantitative analysis, particularly when employing liquid chromatography-mass spectrometry (LC-MS) for complex samples. These effects refer to the alteration (either suppression or enhancement) of the analyte's signal caused by co-eluting endogenous components from the sample matrix eijppr.comnih.gov. Such interferences can lead to inaccurate quantification, reduced sensitivity, and compromised reproducibility eijppr.comresearchgate.net.

Common causes of matrix effects include the presence of phospholipids, salts, and other organic compounds that can affect the ionization efficiency of the target analyte in the mass spectrometer's ion source, especially in electrospray ionization (ESI) eijppr.comresearchgate.net.

Several strategies are employed to assess and mitigate matrix effects in the analytical research of this compound:

Assessment of Matrix Effects :

Matrix Factor (MF) : This is a common parameter calculated by comparing the analyte's response spiked in an authentic matrix extract versus its response in a neat solvent solution at the same concentration researchgate.net. A value close to unity (100%) indicates minimal matrix effect nih.gov.

Standard Addition Method (SAM) : This approach involves spiking known amounts of the analyte into the actual sample matrix. By comparing the slopes of the calibration curve in the matrix with that in a neat solution, the extent of matrix effect can be assessed researchgate.net.

Mitigation Strategies :

Enhanced Sample Clean-up : The most direct approach to reduce matrix effects is to implement more rigorous sample preparation techniques. Effective extraction and purification steps, such as optimized SPE or LLE, aim to remove as many interfering matrix components as possible before instrumental analysis researchgate.netresearchgate.net.

Use of Internal Standards (IS) : The addition of an internal standard, ideally a stable isotope-labeled analogue of this compound, is a widely accepted strategy. The principle is that the IS experiences similar matrix effects as the analyte, allowing for compensation of signal variations and improving accuracy and precision researchgate.net.

Chromatographic Optimization : Adjusting chromatographic parameters, such as column chemistry, mobile phase composition (e.g., acetonitrile and 0.2% acetic acid-water for sesquiterpene lactones eijppr.com), and gradient elution, can improve the separation of this compound from co-eluting matrix components, thereby minimizing their impact on ionization eijppr.com.

Matrix-Matched Calibration : When matrix effects are significant and consistent across samples of the same type, preparing calibration standards in a blank matrix (devoid of the analyte but otherwise identical to the sample matrix) can effectively compensate for the matrix effect nih.govresearchgate.net.

Detailed Research Findings

Research on the analytical quantification of sesquiterpene lactones, including this compound, often employs High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) due to their high sensitivity and selectivity for complex samples eijppr.com. A study focusing on the simultaneous quantification of seven main sesquiterpene lactones (including this compound) in Inula salsoloides demonstrated satisfactory analytical performance. The method utilized a Luna C18 column with a mobile phase gradient of acetonitrile and 0.2% (v/v) acetic acid-water, and detection at 210 nm eijppr.com.

The analytical parameters reported for this method, applicable to this compound as one of the quantified analytes, are summarized below:

Table 1: Analytical Performance Parameters for Sesquiterpene Lactones (including this compound) in Inula salsoloides Extracts eijppr.com

| Parameter | Value/Range |

Comparative Studies and Emerging Research Directions for Budlein B

Comparative Pharmacological Analysis of Budlein B with Other Sesquiterpene Lactones and Established Bioactive Compounds in Preclinical Models

Budlein A has been extensively studied for its pharmacological properties, particularly its potent anti-inflammatory effects. Comparative analyses in preclinical models have highlighted its unique profile when juxtaposed with other well-known sesquiterpene lactones and established bioactive compounds.

Comparison with Other Sesquiterpene Lactones: Budlein A demonstrates significant anti-inflammatory and analgesic properties, primarily by inhibiting the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which is crucial in inflammatory responses uni.lutcichemicals.com. This inhibition leads to a reduced production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) uni.luuni.lu.

Comparative studies have shown:

Parthenolide (B1678480) : While also known for its anti-inflammatory and anticancer properties, Budlein A has exhibited a more favorable safety profile in preclinical studies uni.lu. Parthenolide, along with Artemisinin (B1665778) and Thapsigargin, are sesquiterpene lactones that have progressed to preclinical or clinical studies, primarily for their anti-cancer attributes, with mechanisms relevant to anti-inflammatory activity. However, these compounds often carry an inherent risk of toxicity and lack of selectivity nih.gov.

Helenalin : This sesquiterpene lactone is recognized for strong anti-inflammatory effects but is associated with higher toxicity when compared to Budlein A uni.lu.

Costunolide (B1669451) : Similar anti-inflammatory properties are observed with Costunolide, yet Budlein A has demonstrated superior efficacy in certain models of inflammation uni.lu.

Beyond direct comparisons, other sesquiterpene lactones such as alantolactone, isoalantolactone, and dehydrocostus lactone have also been investigated for their anti-proliferative effects in various cancer cell lines, with their activities often correlating with the inhibition of STAT3 activation. These studies underscore the importance of stereochemical aspects in their biological activity ctdbase.org.

The following table summarizes comparative pharmacological findings in preclinical models:

| Compound | Primary Activity (Preclinical) | Key Mechanism/Target | Comparative Advantage of Budlein A | PubChem CID |

| Budlein A | Anti-inflammatory, Analgesic, Antitumoral, Antiparasitic, Antimicrobial uni.lu | NF-κB inhibition, Modulation of neutrophils and macrophages uni.luuni.lu | Favorable safety profile, superior efficacy in some inflammation models uni.lu | 5281430 |

| Parthenolide | Anti-inflammatory, Anticancer uni.lunih.gov | NF-κB, ERK1/2 phosphorylation nih.gov | Budlein A shows more favorable safety profile uni.lu | 5420805 |

| Helenalin | Anti-inflammatory, Antineoplastic wikipedia.org | NF-κB inhibition, 5-lipoxygenase, leukotriene C4 synthase inhibition wikipedia.org | Budlein A associated with lower toxicity uni.lu | 23205 |

| Costunolide | Anti-inflammatory, Anticancer fishersci.cathegoodscentscompany.com | Apoptosis induction, cell cycle regulation, inhibition of metastasis thegoodscentscompany.com | Budlein A shows superior efficacy in certain models uni.lu | 5281437 |

| Alantolactone | Anti-proliferative, Anti-inflammatory, Anti-fungal, Anti-microbial wikipedia.org | STAT3 activation suppression, activin/Smad3 signaling wikipedia.orgfishersci.dk | - | 72724 |

| Isoalantolactone | Anti-proliferative, Apoptosis inducer, Antifungal thegoodscentscompany.comnih.gov | Apoptosis induction thegoodscentscompany.com | - | 73285 |

| Dehydrocostus lactone | Antifungal, Antimycobacterial, Cytotoxic thegoodscentscompany.comsigmaaldrich.com | Inhibition of NO and TNF-α production thegoodscentscompany.com | - | 73174 |

| Artemisinin | Antimalarial, Anticancer wikipedia.orgnih.gov | Heme-activated radical alkylation, HIF-1α and VEGF downregulation fishersci.cawikipedia.org | - | 68827 |

| Thapsigargin | Inducer of stored Ca2+ release fishersci.cafishersci.ca | EGF receptor downregulation fishersci.ca | - | 446378 |

Exploration of Potential Synergistic Research Applications of this compound in Combination with Other Agents in Preclinical Models

The exploration of synergistic applications for bioactive compounds like Budlein A in combination with other agents is a critical area of preclinical research, aiming to enhance therapeutic efficacy and overcome limitations such as drug resistance fishersci.caguidetopharmacology.org.

Synergistic Effects of Budlein A Derivatives: A notable example is Budlein A methylacrylate (BAM), a derivative that has shown selective cytotoxicity against triple-negative breast cancer (TNBC) cell lines without inducing toxicity in normal cells. BAM's mechanism of action involves inhibiting both IκBα kinase (IKKβ) and exportin 1 (XPO-1). This dual targeting leads to the inhibition of the NF-κB pathway, ultimately inducing apoptosis in TNBC cells. In vivo studies have further demonstrated that BAM can decrease tumor growth, highlighting its potential for synergistic research applications by targeting multiple pathways simultaneously mdpi.com.

General Principles of Combination Therapy: Preclinical models are instrumental in identifying and validating synergistic drug combinations. The rationale behind combination therapy is to target multiple pathways involved in disease progression, thereby minimizing the development of drug resistance and achieving superior therapeutic outcomes compared to monotherapy fishersci.caguidetopharmacology.org. For instance, in cancer research, combination therapies have shown promise in improving progression-free survival and restoring immune sensitivity citeab.com. Successful preclinical examples include combinations of anti-angiogenic agents with topoisomerase inhibitors for neuroblastoma, and immunotherapies combined with macrophage and microglia infiltration blockers for glioblastoma, resulting in significant improvements in treatment outcomes nih.govfishersci.ca. The anti-inflammatory actions of Budlein A, particularly its NF-κB inhibitory activity, suggest its potential for synergistic applications in inflammatory diseases and cancers when combined with agents that target complementary pathways.

Development and Utilization of Novel Research Tools and Methodologies Based on this compound Structure

The unique chemical structure of Budlein A has served as a foundation for developing novel research tools and methodologies, particularly in the fields of chemical biology and drug discovery.

Biotransformation for Chemical Diversity: Microbial biotransformation offers a powerful approach to generate novel derivatives of natural products like Budlein A. Studies have shown that fungi such as Aspergillus terreus and A. niger can metabolize Budlein A, yielding unusual sesquiterpenoid derivatives with altered carbon skeletons ctdbase.orguni.lu. This methodology is particularly valuable given the complexity of synthesizing semi-synthetic analogues, providing a pathway to expand the chemical diversity of Budlein A-like compounds for further biological screening and lead optimization uni.lu.

Structural Elucidation and Stereochemical Analysis: Advanced analytical techniques are crucial for understanding the intricate structure and stereochemistry of Budlein A and its derivatives. Molecular modeling techniques are employed to assess the stereochemistry and molecular conformation of these compounds. Furthermore, mass spectrometry techniques, such as MS/MS, can be utilized to distinguish between stereoisomers, offering an alternative or complementary approach to traditional nuclear magnetic resonance (NMR) analysis for structural identification and characterization ctdbase.org.

Structure-Activity Relationship (SAR) Analysis: The principles of Structure-Activity Relationship (SAR) analysis are fundamental in drug discovery and are directly applicable to understanding Budlein A's biological activities. SAR studies involve systematically correlating structural features of a compound with its biological activity. This includes:

Generating SAR tables : These tables compile data on various derivatives and their corresponding activities, allowing researchers to identify key structural elements responsible for specific effects fishersci.dk.

Identification of "structure-activity cliffs" : These are instances where a small structural change leads to a large change in biological activity, providing critical insights into the molecular determinants of activity fishersci.dk.

Matched Pair Analysis (MPA) : This technique helps in studying the impact of minor structural modifications on chemical properties and biological activity fishersci.dk.

Quantitative structure-activity relationship (QSAR) studies have also been performed for Budlein A, further elucidating the relationship between its chemical structure and its biological properties. These methodologies are vital for rational drug design and for optimizing the therapeutic potential of Budlein A and its future derivatives.

Identification of Future Trajectories and Unanswered Questions in this compound Academic Research

Despite the significant progress in understanding Budlein A, several key areas remain for future academic research, particularly concerning its full therapeutic potential and the broader implications for sesquiterpene lactone research.

Elucidating Precise Molecular Mechanisms: While Budlein A's inhibition of the NF-κB pathway is well-established, the exact molecular mechanisms underlying its interference with processes like NLRP3 inflammasome activation in conditions such as gout arthritis remain to be fully elucidated uni.lu. A deeper understanding of these precise molecular interactions could unlock new therapeutic targets and strategies.

Bridging Preclinical and Clinical Investigations: A crucial future trajectory involves translating promising preclinical findings of Budlein A into clinical applications. For NF-κB inhibitors, there is a recognized need for further research that effectively bridges preclinical and clinical investigations mdpi.com. This would involve rigorous clinical trials to assess efficacy, safety, and optimal therapeutic regimens in human subjects.

Improving Selectivity and Overcoming Toxicity: Some sesquiterpene lactones, despite their potent biological activities, are limited by inherent toxicity and a lack of selectivity nih.gov. Future research on Budlein A could focus on structural modifications or formulation strategies aimed at enhancing its selectivity for specific targets or pathways, thereby minimizing potential off-target effects and improving its therapeutic index.